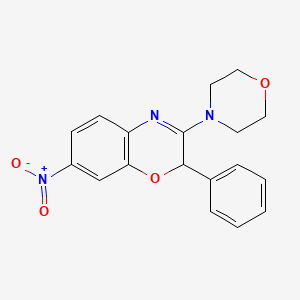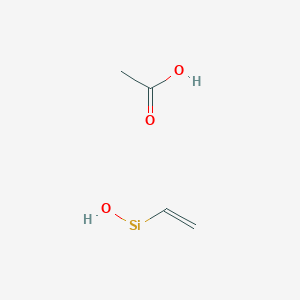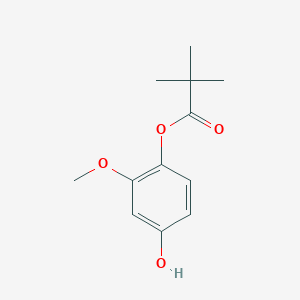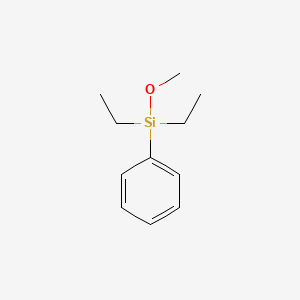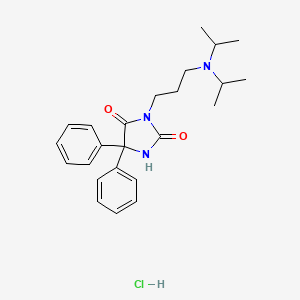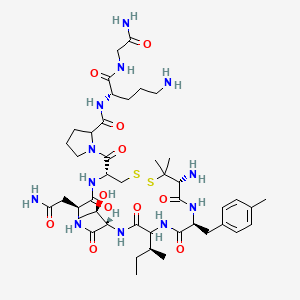
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a cyclic nonapeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth. The synthetic analog, Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-, has been designed to mimic the effects of natural oxytocin while potentially offering enhanced stability or specificity for certain applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed. Quality control measures, including mass spectrometry and amino acid analysis, ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides, which may have different biological activities.
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction.
Substitution reactions: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as various analogs with substituted amino acids. These products can have different biological activities and stability profiles .
科学的研究の応用
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
作用機序
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. This leads to an increase in intracellular calcium levels, which triggers various cellular responses, including muscle contraction and neurotransmitter release. The primary molecular targets are the oxytocin receptors located in the uterus, mammary glands, and brain .
類似化合物との比較
Similar Compounds
Vasopressin: Another cyclic nonapeptide hormone with similar structure and functions, primarily involved in water retention and blood pressure regulation.
Demoxytocin: A synthetic analog of oxytocin with enhanced stability and potency.
Carbetocin: A long-acting synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Uniqueness
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is unique due to its specific amino acid substitutions, which may confer enhanced stability, receptor specificity, or altered biological activity compared to natural oxytocin and other analogs. These modifications can make it a valuable tool for research and therapeutic applications .
特性
CAS番号 |
106128-84-1 |
|---|---|
分子式 |
C44H70N12O11S2 |
分子量 |
1007.2 g/mol |
IUPAC名 |
N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H70N12O11S2/c1-7-23(3)33-40(64)55-34(24(4)57)41(65)51-28(19-31(46)58)37(61)53-29(43(67)56-17-9-11-30(56)39(63)50-26(10-8-16-45)36(60)49-20-32(47)59)21-68-69-44(5,6)35(48)42(66)52-27(38(62)54-33)18-25-14-12-22(2)13-15-25/h12-15,23-24,26-30,33-35,57H,7-11,16-21,45,48H2,1-6H3,(H2,46,58)(H2,47,59)(H,49,60)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,62)(H,55,64)/t23-,24+,26-,27-,28-,29-,30?,33?,34-,35+/m0/s1 |
InChIキー |
BBVOEYWBXSEVSR-VEIIYQESSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
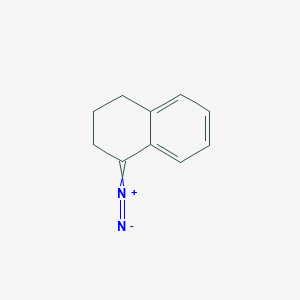
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
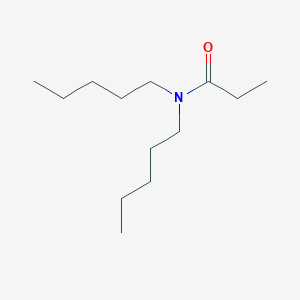
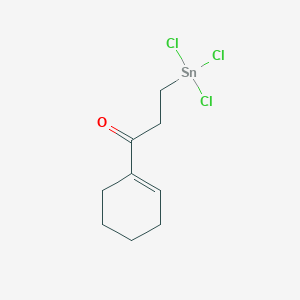
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
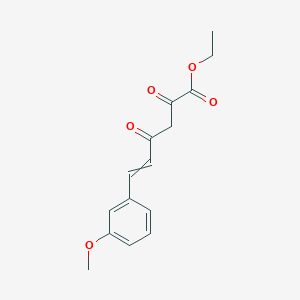
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
